Cas no 502764-57-0 (Stannane, dithieno[3,2-b:2',3'-d]thiophene-2,6-diylbis[trimethyl-)

Stannane, dithieno[3,2-b:2',3'-d]thiophene-2,6-diylbis[trimethyl- is an organotin compound featuring a dithienothiophene (DTT) core with trimethylstannyl functional groups. This derivative is notable for its role in organic electronic applications, particularly as a monomer in polymer synthesis for conductive or semiconductive materials. The DTT backbone enhances π-conjugation, improving charge transport properties, while the trimethylstannyl groups facilitate cross-coupling reactions, such as Stille polymerization, enabling precise molecular design. Its stability and reactivity make it valuable for constructing high-performance organic semiconductors in optoelectronic devices, including organic photovoltaics (OPVs) and field-effect transistors (OFETs). The compound’s structural rigidity and synthetic versatility contribute to its utility in advanced material research.
Stannane, dithieno[3,2-b:2',3'-d]thiophene-2,6-diylbis[trimethyl- structure
502764-57-0 structure
商品名:Stannane, dithieno[3,2-b:2',3'-d]thiophene-2,6-diylbis[trimethyl-
CAS番号:502764-57-0
MF:C14H20S3Sn2
メガワット:521.9236
CID:854823

Stannane, dithieno[3,2-b:2',3'-d]thiophene-2,6-diylbis[trimethyl- 化学的及び物理的性質

名前と識別子

    • Stannane, dithieno[3,2-b:2',3'-d]thiophene-2,6-diylbis[trimethyl-
    • 2,6-Bis(trimethylstannyl)dithieno[3,2-b:2',3'-d]thiophene

計算された属性

  • せいみつぶんしりょう: 521.87652g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 523.87712g/mol
  • 単一同位体質量: 523.87712g/mol
  • 水素結合トポロジー分子極性表面積: 84.7Ų
  • 重原子数: 19
  • 複雑さ: 327
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • ようかいど: Insuluble (1.8E-4 g/L) (25 ºC),

Stannane, dithieno[3,2-b:2',3'-d]thiophene-2,6-diylbis[trimethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1585871-250mg
2,5-Di(trimethyltin)thieno[3,2-b]thiophene
502764-57-0 98%
250mg
¥1362.00 2024-05-11
eNovation Chemicals LLC
Y1243600-250mg
2,5-Di(triMethyltin)thieno[3,2-b]thiophene
502764-57-0 99%
250mg
$180 2024-06-06
A2B Chem LLC
AG33724-250mg
2,5-Di(triMethyltin)thieno[3,2-b]thiophene
502764-57-0 99%
250mg
$98.00 2024-04-19
Aaron
AR00DLU0-250mg
2,5-Di(triMethyltin)thieno[3,2-b]thiophene
502764-57-0 99%
250mg
$139.00 2025-02-11
eNovation Chemicals LLC
Y1243600-250mg
2,5-Di(triMethyltin)thieno[3,2-b]thiophene
502764-57-0 99%
250mg
$190 2025-02-19
eNovation Chemicals LLC
Y1243600-1g
2,5-Di(triMethyltin)thieno[3,2-b]thiophene
502764-57-0 99%
1g
$415 2025-02-25
eNovation Chemicals LLC
Y1243600-1g
2,5-Di(triMethyltin)thieno[3,2-b]thiophene
502764-57-0 99%
1g
$415 2024-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B856638-1g
2,6-Bis(trimethyltin)-dithieno[3,2-b;2’,3’-d]thiophene
502764-57-0 98%
1g
6,000.00 2021-05-17
1PlusChem
1P00DLLO-250mg
2,5-Di(triMethyltin)thieno[3,2-b]thiophene
502764-57-0 99%
250mg
$108.00 2024-05-01
1PlusChem
1P00DLLO-1g
2,5-Di(triMethyltin)thieno[3,2-b]thiophene
502764-57-0 99%
1g
$266.00 2024-05-01

Stannane, dithieno[3,2-b:2',3'-d]thiophene-2,6-diylbis[trimethyl- 関連文献

Stannane, dithieno[3,2-b:2',3'-d]thiophene-2,6-diylbis[trimethyl-に関する追加情報

Introduction to Stannane, dithieno[3,2-b:2',3'-d]thiophene-2,6-diylbis[trimethyl- (CAS No. 502764-57-0)

Stannane, dithieno[3,2-b:2',3'-d]thiophene-2,6-diylbis[trimethyl- (CAS No. 502764-57-0) is a sophisticated organotin compound that has garnered significant attention in the field of advanced materials and pharmaceutical chemistry. This compound belongs to the class of stannanes, which are known for their unique electronic and structural properties. The presence of dithieno[3,2-b:2',3'-d]thiophene units in its molecular structure imparts exceptional stability and reactivity, making it a valuable candidate for various applications.

The dithieno[3,2-b:2',3'-d]thiophene core is a polycyclic aromatic hydrocarbon (PAH) derivative with a fused thiophene ring system. This configuration enhances the compound's ability to participate in π-stacking interactions and electron delocalization, which are critical for its utility in organic electronics and photovoltaic devices. The bis[trimethyl- moiety attached to the thiophene ring system not only stabilizes the compound but also influences its solubility and reactivity.

In recent years, there has been a surge in research focused on the development of novel organic semiconductors and light-emitting diodes (OLEDs). Stannane, dithieno[3,2-b:2',3'-d]thiophene-2,6-diylbis[trimethyl- has emerged as a promising material in this domain due to its excellent charge transport properties. Studies have demonstrated that this compound can be effectively integrated into organic field-effect transistors (OFETs), resulting in high mobility values that are comparable to those of state-of-the-art conjugated polymers.

The pharmaceutical potential of this compound is equally intriguing. The unique structural features of dithieno[3,2-b:2',3'-d]thiophene have been shown to mimic natural bioactive scaffolds, suggesting its utility as a lead compound in drug discovery. Preliminary computational studies indicate that this stannane derivative exhibits favorable interactions with biological targets, making it a candidate for further development as an antiviral or anticancer agent.

One of the most compelling aspects of Stannane, dithieno[3,2-b:2',3'-d]thiophene-2,6-diylbis[trimethyl- is its tunability through functionalization. Researchers have explored various derivatives by introducing different substituents on the thiophene rings or modifying the stannane backbone. These modifications have led to compounds with enhanced photophysical properties, such as improved fluorescence quantum yields and longer excited-state lifetimes. Such characteristics are particularly valuable for applications in bioimaging and optoelectronic devices.

The synthesis of this compound presents both challenges and opportunities. Traditional methods often involve multi-step reactions that require careful control of reaction conditions to avoid side products. However, recent advances in synthetic chemistry have enabled more efficient routes to Stannane, dithieno[3,2-b:2',3'-d]thiophene-2,6-diylbis[trimethyl-, including catalytic processes that minimize waste and improve yield.

In conclusion,Stannane, dithieno[3,2-b:2',3'-d]thiophene-2,6-diylbis[trimethyl- (CAS No. 502764-57-0) represents a cutting-edge material with diverse applications in organic electronics and pharmaceuticals. Its unique structural features and tunable properties make it an attractive candidate for further research and development. As the field continues to evolve, this compound is poised to play a significant role in advancing our understanding of functional materials and their applications.

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(CAS:502764-57-0)Stannane, dithieno[3,2-b:2',3'-d]thiophene-2,6-diylbis[trimethyl-
A1245890
清らかである:99%
はかる:1g
価格 ($):299